molecular formula C13H14ClF2NO B11088318 Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)-

Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)-

Cat. No.: B11088318
M. Wt: 273.70 g/mol
InChI Key: PXAKYMNUEQDHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- is a chemical compound with the molecular formula C13H14ClF2NO It is characterized by the presence of an azepane ring attached to a methanone group, which is further substituted with a 2-chloro-4,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- typically involves the acylation of an azepane derivative with a suitable acyl chloride. One common method involves the reaction of 1-azepanyl with 2-chloro-4,5-difluorobenzoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (1-azepanyl)(2-chloro-4,5-difluorophenyl)- is unique due to the presence of both an azepane ring and a 2-chloro-4,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14ClF2NO

Molecular Weight

273.70 g/mol

IUPAC Name

azepan-1-yl-(2-chloro-4,5-difluorophenyl)methanone

InChI

InChI=1S/C13H14ClF2NO/c14-10-8-12(16)11(15)7-9(10)13(18)17-5-3-1-2-4-6-17/h7-8H,1-6H2

InChI Key

PXAKYMNUEQDHKP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.